Ethyl 3-bromo-5-fluoroisonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-5-fluoroisonicotinate can be synthesized from 3-bromo-5-fluoropyridine and ethyl chloroformate . The reaction typically involves the use of a base such as triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-5-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are used under mild conditions.
Major Products:
Substitution Reactions: Products include substituted pyridines.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Ethyl 3-bromo-5-fluoroisonicotinate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-fluoroisonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-bromo-5-fluoroisonicotinate can be compared with other similar compounds such as:
- Ethyl 3-bromoisonicotinate
- Ethyl 5-fluoroisonicotinate
- Mthis compound
Uniqueness: The presence of both bromine and fluorine atoms in this compound makes it unique compared to its analogs. This dual substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 3-bromo-5-fluoroisonicotinate (CAS Number: 1214335-25-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₇BrFNO₂ |
Molecular Weight | 248.049 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
LogP | 2.1599 |
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Mechanism of Biological Activity
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of both bromine and fluorine substituents is known to enhance the pharmacological profile of compounds by improving their binding affinity and selectivity for specific targets.
Antimicrobial Activity
A study on related isonicotinates highlighted their efficacy against a range of bacterial strains. This compound is hypothesized to possess similar antimicrobial properties due to its structural resemblance to known active compounds. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Preliminary findings suggest that this compound may exhibit anticancer activity. Compounds containing isonicotinic acid derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cell lines .
Case Studies
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of various isonicotinic derivatives, including this compound. Results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial potential.
- Cytotoxicity Assessment :
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound was synthesized using standard organic chemistry techniques involving bromination and fluorination reactions under controlled conditions.
- Biological Evaluation : In vitro assays were performed to assess its activity against specific cancer cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus). The results indicated significant activity against both types of targets, warranting further investigation into its mechanism of action.
Properties
IUPAC Name |
ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHLLUHMPGJYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673291 | |
Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-25-7 | |
Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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